molecular formula C7H10N2O B13480706 (1-cyclopropyl-1H-imidazol-4-yl)methanol

(1-cyclopropyl-1H-imidazol-4-yl)methanol

Cat. No.: B13480706
M. Wt: 138.17 g/mol
InChI Key: XIAHMQYPKIWUNP-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-4-yl)methanol is a substituted imidazole derivative featuring a cyclopropyl group at the N1 position and a hydroxymethyl substituent at the C4 position of the imidazole ring.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1-cyclopropylimidazol-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3,5,7,10H,1-2,4H2

InChI Key

XIAHMQYPKIWUNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-4-yl)methanol can be achieved through various methods. Common synthetic routes include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the oxidative cyclization of N-substituted glycine derivatives.

    Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

    From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of alpha-halo ketones with formamide.

    Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes.

Industrial Production Methods

Industrial production methods for (1-cyclopropyl-1H-imidazol-4-yl)methanol typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like aldehydes and carboxylic acids, reduced imidazolines, and various substituted imidazole derivatives.

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-4-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized methods, and applications, based on the evidence provided:

Compound Substituents Synthesis Method Key Properties/Applications Reference
(1-Cyclopropyl-1H-imidazol-4-yl)methanol N1: Cyclopropyl; C4: -CH2OH Not explicitly described in evidence (inferred from chlorination or alkylation routes) Hypothesized enhanced steric hindrance from cyclopropyl group; potential for metal coordination
[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol N1: Methyl; C2: Methyl; C4: Phenyl-CH2OH Chlorination with SOCl2 followed by substitution Precursor to nitroimidazole derivatives; used in TDAE-mediated reactions
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride N1: Methyl; C4: -CH2OH Alkylation of imidazole followed by hydrochloride salt formation Polar, water-soluble derivative; used in pharmaceutical intermediates
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol N1: Styryl; C4: -CH2CH2OH Condensation of 2-methyl-5-nitroimidazole with benzaldehydes Demonstrates nitro group-enhanced electrophilicity; antimicrobial applications
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid N1: 2-Hydroxypropyl; C2: Benzoic acid Multi-step synthesis involving imidazole ring formation Crystal structure shows hydrogen bonding via -OH; bioactive in coordination chemistry

Key Observations :

Steric and Electronic Effects: The cyclopropyl group in the target compound introduces significant steric hindrance compared to methyl or aryl substituents in analogs. This may reduce nucleophilic substitution reactivity but enhance stability in metal-organic frameworks (MOFs) or catalytic systems . Nitro-substituted analogs (e.g., [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) exhibit higher electrophilicity, enabling TDAE-mediated coupling reactions .

Solubility and Hydrogen Bonding :

  • The hydroxymethyl group in all analogs facilitates hydrogen bonding, critical for crystal packing (as seen in ) and solubility in polar solvents. The cyclopropyl variant may exhibit lower aqueous solubility than methylated derivatives due to its hydrophobic ring .

Biological and Catalytic Potential: Imidazole methanols with nitro or styryl groups (e.g., 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol) show antimicrobial activity, suggesting that the cyclopropyl analog could be explored for similar applications . MOF-related studies highlight imidazole derivatives as ligands for gas adsorption; the cyclopropyl group’s rigidity might improve selectivity in such frameworks .

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